N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
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Overview
Description
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H16BrN3O2S and a molecular weight of 358.25 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a benzenesulfonamide moiety, with a butyl group linked to the nitrogen atom of the sulfonamide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromopyrazole with N-butylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromopyrazole group is introduced to the benzenesulfonamide framework.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF, dichloromethane, or ethanol, under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyrazole group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in the compound’s biological activity by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide include:
- N-Butyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide
- N-Butyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide
- N-Butyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-butylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-2-3-8-16-20(18,19)13-6-4-12(5-7-13)17-10-11(14)9-15-17/h4-7,9-10,16H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWYBRUHYBDBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682087 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-41-5 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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